molecular formula C8H9ClO2S B160310 2-Chloro-1-methyl-4-(methylsulfonyl)benzene CAS No. 1671-18-7

2-Chloro-1-methyl-4-(methylsulfonyl)benzene

Cat. No.: B160310
CAS No.: 1671-18-7
M. Wt: 204.67 g/mol
InChI Key: YHIYSPGAOWANSA-UHFFFAOYSA-N
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Description

2-Chloro-1-methyl-4-(methylsulfonyl)benzene is an organic compound with the chemical formula C8H9ClO2S. It is a colorless liquid with a pungent odor and is primarily used as an intermediate in organic synthesis. This compound finds applications in various fields, including pharmaceuticals, dyes, and pesticides .

Preparation Methods

2-Chloro-1-methyl-4-(methylsulfonyl)benzene is typically synthesized by reacting 4-methylsulfonyltoluene with chlorine gas. The reaction process requires appropriate temperature and pressure conditions, and a catalyst is often added to improve the reaction efficiency . Industrial production methods involve similar processes, ensuring the compound is produced in large quantities while maintaining high purity standards.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include chlorine gas for substitution, oxidizing agents like potassium permanganate for oxidation, and palladium catalysts for coupling reactions. The major products formed from these reactions vary depending on the specific reagents and conditions used.

Scientific Research Applications

2-Chloro-1-methyl-4-(methylsulfonyl)benzene has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.

    Biology: It can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: It is involved in the synthesis of antibiotics and other therapeutic agents.

    Industry: It is used in the production of pesticides and sensitizers.

Mechanism of Action

The mechanism of action of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. In chemical reactions, its reactivity is influenced by the presence of the chlorine and methylsulfonyl groups, which can participate in various substitution and coupling reactions .

Comparison with Similar Compounds

2-Chloro-1-methyl-4-(methylsulfonyl)benzene can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and applications compared to its analogs.

Properties

IUPAC Name

2-chloro-1-methyl-4-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2S/c1-6-3-4-7(5-8(6)9)12(2,10)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHIYSPGAOWANSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50453441
Record name 2-Chloro-4-(methanesulfonyl)-1-methylbenzene
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Molecular Weight

204.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1671-18-7
Record name 2-Chloro-1-methyl-4-(methylsulfonyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1671-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-methyl-4-(methylsulfonyl)-benzene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-4-(methanesulfonyl)-1-methylbenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-1-methyl-4-(methylsulfonyl)-benzene
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